molecular formula C15H14N4O2S2 B11627355 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11627355
M. Wt: 346.4 g/mol
InChI Key: DIICFIHTWDUHKX-NTMALXAHSA-N
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Description

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its unique structure, which includes a thiazolidinone ring and a pyridopyrimidinone core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazolidinone intermediate, followed by its condensation with a pyridopyrimidinone derivative. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit or activate certain enzymes, receptors, or other proteins, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(methylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific structural features and resulting properties. Similar compounds include other pyridopyrimidinone derivatives and thiazolidinone-containing molecules. Each of these compounds may have distinct chemical and biological properties, making them suitable for different applications.

Properties

Molecular Formula

C15H14N4O2S2

Molecular Weight

346.4 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[2-(methylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C15H14N4O2S2/c1-3-18-14(21)10(23-15(18)22)8-9-12(16-2)17-11-6-4-5-7-19(11)13(9)20/h4-8,16H,3H2,1-2H3/b10-8-

InChI Key

DIICFIHTWDUHKX-NTMALXAHSA-N

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NC)/SC1=S

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NC)SC1=S

Origin of Product

United States

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